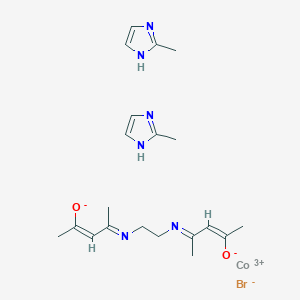
Cobalt chelates
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt chelates, also known as CTC-96, is a non-nucleoside antiviral agent belonging to the class of this compound. It has shown significant activity against adenoviruses and herpes simplex virus. This compound is an imidazole derivative and its mechanism of action is related to strong binding to histidine residues .
准备方法
Synthetic Routes and Reaction Conditions
Cobalt chelates is synthesized through a standard procedure developed by Redox Pharmaceutical Corporation. The synthesis involves the coordination of cobalt (III) with bis(2-methylimidazole) and acetylacetone ethylenediimine ligands . The reaction is carried out in an aqueous solution, and the resulting compound is stable for over 2.5 years when stored desiccated at 0°C .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same coordination chemistry principles. The process ensures the stability of the compound in aqueous solutions at 4°C for more than six months and for several weeks at 37°C .
化学反应分析
Types of Reactions
Cobalt chelates undergoes several types of chemical reactions, including:
Oxidation: The cobalt (III) center can be reduced to cobalt (II) under certain conditions.
Substitution: The imidazole ligands can be substituted with other ligands, affecting the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize cobalt (II) to cobalt (III).
Substitution: Various imidazole derivatives can be used as ligands in substitution reactions.
Major Products Formed
Oxidation: The major product is the oxidized form of this compound with cobalt (III) center.
Substitution: The products depend on the substituent ligands used in the reaction.
科学研究应用
Cobalt chelates has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Cobalt chelates involves strong binding to histidine residues in viral proteins. This binding disrupts the function of viral enzymes, inhibiting viral replication. The molecular target is believed to be the herpes virus maturational protease, a serine protease containing large amounts of histidine .
相似化合物的比较
Similar Compounds
Cidofovir: Another antiviral agent used for the treatment of viral infections.
Acyclovir: A guanosine analog used to treat herpes simplex and varicella-zoster viruses.
Uniqueness of Cobalt chelates
This compound is unique due to its cobalt chelate structure and its strong binding affinity to histidine residues. This property makes it particularly effective against adenoviruses and herpes simplex virus, distinguishing it from other antiviral agents like cidofovir and acyclovir .
属性
CAS 编号 |
158318-97-9 |
|---|---|
分子式 |
C20H30BrCoN6O2 |
分子量 |
525.3 g/mol |
IUPAC 名称 |
cobalt(3+);2-methyl-1H-imidazole;(Z)-4-[2-[[(Z)-4-oxidopent-3-en-2-ylidene]amino]ethylimino]pent-2-en-2-olate;bromide |
InChI |
InChI=1S/C12H20N2O2.2C4H6N2.BrH.Co/c1-9(7-11(3)15)13-5-6-14-10(2)8-12(4)16;2*1-4-5-2-3-6-4;;/h7-8,15-16H,5-6H2,1-4H3;2*2-3H,1H3,(H,5,6);1H;/q;;;;+3/p-3/b11-7-,12-8-,13-9?,14-10?;;;; |
InChI 键 |
PYKZINFEKIIUQO-XURFAINESA-K |
SMILES |
CC1=NC=CN1.CC1=NC=CN1.CC(=CC(=NCCN=C(C)C=C(C)[O-])C)[O-].[Co+3].[Br-] |
手性 SMILES |
CC1=NC=CN1.CC1=NC=CN1.C/C(=C/C(=NCCN=C(/C=C(\[O-])/C)C)C)/[O-].[Co+3].[Br-] |
规范 SMILES |
CC1=NC=CN1.CC1=NC=CN1.CC(=CC(=NCCN=C(C)C=C(C)[O-])C)[O-].[Co+3].[Br-] |
同义词 |
CTC 96 CTC-96 Doxovi |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanenitrile](/img/structure/B134655.png)

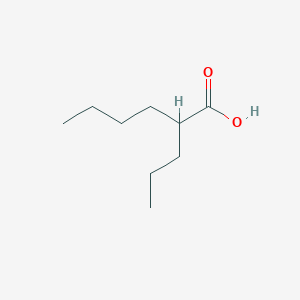
![5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI)](/img/structure/B134662.png)
![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)
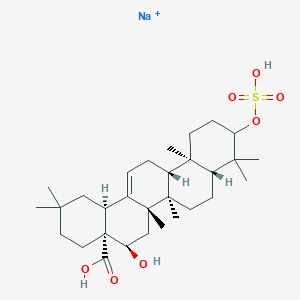
![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B134668.png)
![4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B134669.png)
![Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide](/img/structure/B134671.png)
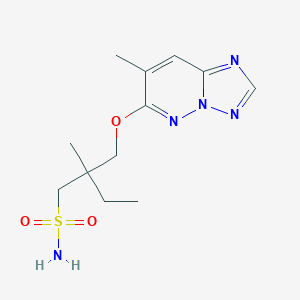
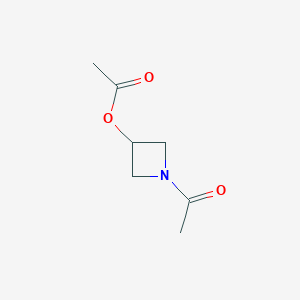
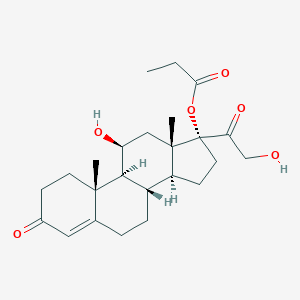
![[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate](/img/structure/B134684.png)
![4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B134685.png)
